Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate
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Description
“Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate” is a chemical compound . It is a type of tert-butyl ester . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters, including “Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate”, can proceed from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Chemical Reactions Analysis
Tert-butyl esters, including “Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate”, can undergo various reactions. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, aqueous phosphoric acid is an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl esters .
Scientific Research Applications
Functionalisation of Esters via 1,3-Chelation
This compound has been used in the functionalisation of esters via 1,3-chelation . This process involves the use of a metal t-butoxide in a transesterification reaction . The 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in this reaction . This application is significant as it provides a new strategy for the generation of a t-butoxide nucleophile using sodium chelate of ester moiety .
Synthesis of Pharmaceuticals
Transesterification is one of the most important reactions that is widely used in the synthesis of pharmaceuticals . This compound, being an ester, can be used in the transesterification process to synthesize t-butyl esters . This is particularly useful in the pharmaceutical industry where t-butyl esters are often used.
Biodiesel Production
Transesterification is also widely used in biodiesel production . As this compound can participate in transesterification reactions, it could potentially be used in the production of biodiesel. However, more research would be needed to confirm this application.
properties
IUPAC Name |
tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMGVNOPDNGARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate |
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